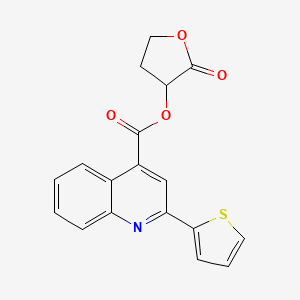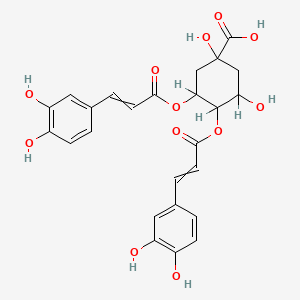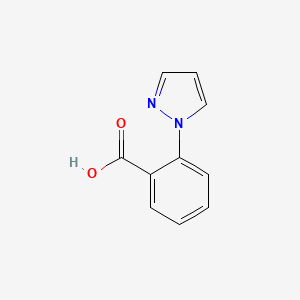![molecular formula C12H25N3O7 B1227929 (1R,2S,3R,5S)-3,5-diamino-6-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-methyloxan-2-yl]oxycyclohexane-1,2,4-triol CAS No. 77699-49-1](/img/structure/B1227929.png)
(1R,2S,3R,5S)-3,5-diamino-6-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-methyloxan-2-yl]oxycyclohexane-1,2,4-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S,3R,5S)-3,5-diamino-6-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-methyloxan-2-yl]oxycyclohexane-1,2,4-triol is an antibiotic compound produced by the bacterium Streptomyces hygroscopicus. It belongs to the class of aminoglycoside antibiotics, which are known for their broad-spectrum antimicrobial activity. This compound is particularly effective against bacteria, fungi, and higher eukaryotic cells by inhibiting protein synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
(1R,2S,3R,5S)-3,5-diamino-6-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-methyloxan-2-yl]oxycyclohexane-1,2,4-triol can be synthesized through a series of chemical reactions involving the aminocyclitol subunit. The process typically involves the cultivation of a microorganism mutant that is incapable of biosynthesizing the aminocyclitol molecule. This mutant is grown in the presence of an added aminocyclitol until substantial antibiotic activity is imparted to the culture medium. The antibiotic is then separated from the medium. For example, Streptomyces fradiae ATCC 21401 mutant grown in the presence of added streptamine gives hybrimycins A1 and A2, while growth in the presence of 2-epistreptamine yields hybrimycins B1 and B2 .
Industrial Production Methods
Industrial production of hybrimycin involves large-scale fermentation processes using Streptomyces hygroscopicus. The bacterium is cultured in nutrient-rich media under controlled conditions to maximize the yield of hybrimycin. The antibiotic is then extracted and purified using various chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,3R,5S)-3,5-diamino-6-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-methyloxan-2-yl]oxycyclohexane-1,2,4-triol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the aminocyclitol subunit.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various hybrimycin derivatives with modified antimicrobial properties. These derivatives can be tailored for specific applications in medicine and research.
Scientific Research Applications
(1R,2S,3R,5S)-3,5-diamino-6-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-methyloxan-2-yl]oxycyclohexane-1,2,4-triol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying aminoglycoside antibiotics.
Biology: Employed in genetic research for selecting and maintaining cells that contain the hygromycin resistance gene.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: Utilized in the production of genetically modified organisms and in the development of new antibiotics.
Mechanism of Action
(1R,2S,3R,5S)-3,5-diamino-6-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-methyloxan-2-yl]oxycyclohexane-1,2,4-triol exerts its effects by inhibiting protein synthesis. It strengthens the interaction of transfer ribonucleic acid binding in the ribosomal A-site, preventing messenger ribonucleic acid and transfer ribonucleic acid translocation. This inhibition disrupts the translation process, leading to the death of the target cells .
Comparison with Similar Compounds
Similar Compounds
Neomycin: Another aminoglycoside antibiotic with similar antimicrobial properties.
Kanamycin: Known for its effectiveness against a broad range of bacteria.
Gentamicin: Widely used in clinical settings for treating severe bacterial infections.
Uniqueness of (1R,2S,3R,5S)-3,5-diamino-6-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-methyloxan-2-yl]oxycyclohexane-1,2,4-triol
This compound is unique due to its specific mechanism of action and its effectiveness against a wide range of microorganisms. It is less nephrotoxic compared to other aminoglycosides like neomycin and kanamycin, making it a safer option for therapeutic use .
Properties
CAS No. |
77699-49-1 |
|---|---|
Molecular Formula |
C12H25N3O7 |
Molecular Weight |
323.34 g/mol |
IUPAC Name |
(1R,2S,3R,5S)-3,5-diamino-6-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-methyloxan-2-yl]oxycyclohexane-1,2,4-triol |
InChI |
InChI=1S/C12H25N3O7/c1-2-6(16)9(19)5(15)12(21-2)22-11-4(14)7(17)3(13)8(18)10(11)20/h2-12,16-20H,13-15H2,1H3/t2-,3-,4+,5-,6-,7?,8+,9-,10-,11?,12-/m1/s1 |
InChI Key |
NEFPXJYTRGEZPG-TWGZDOMGSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(C(C2O)O)N)O)N)N)O)O |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC2[C@@H]([C@H]([C@@H](C([C@@H]2N)O)N)O)O)N)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(C(C2O)O)N)O)N)N)O)O |
Synonyms |
Hybrimycins |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Butyl-3-[(3-chlorophenyl)methyl]-5-methyl-6-imidazo[4,5-b]pyridinamine](/img/structure/B1227846.png)
![1-(3-Chlorophenyl)-3-(9-cyclopentyl-9-azabicyclo[3.3.1]nonan-3-yl)thiourea](/img/structure/B1227847.png)
![3-[3-(4-methylphenyl)-6-oxo-1-pyridazinyl]-N-[2-(2-methyl-1-piperidinyl)ethyl]propanamide](/img/structure/B1227848.png)
![3-[5-Amino-3-(4-chlorophenyl)-1-pyrazolyl]propanoic acid ethyl ester](/img/structure/B1227849.png)
![1-[3-[4-(2-Fluorophenyl)-1-piperazinyl]propyl]-3-[4-(methylthio)phenyl]urea](/img/structure/B1227850.png)



![6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-2-thione](/img/structure/B1227858.png)

![[4-[(2-Chlorophenyl)methylsulfonyl]-3-nitrophenyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1227861.png)

![N-(4-methylphenyl)-3-bicyclo[2.2.1]heptanecarboxamide](/img/structure/B1227866.png)

